Loureirin C: A Technical Guide for Researchers and Drug Development Professionals
Loureirin C: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and biological activities of Loureirin C, a promising dihydrochalcone from Dracaena cochinchinensis.
Introduction
Loureirin C is a dihydrochalcone, a type of natural phenol, isolated from the red resin of Dracaena cochinchinensis, commonly known as "Dragon's Blood". This traditional medicine has been used for centuries for its reputed therapeutic properties, including promoting blood circulation and dispersing blood stasis. Modern scientific investigation has identified Loureirin C as one of the key bioactive constituents, exhibiting a wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Loureirin C, with a focus on its mechanisms of action and relevant experimental protocols.
Chemical Structure and Properties
Loureirin C, with the IUPAC name 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one, is characterized by a three-carbon bridge linking two phenyl rings. Its chemical structure and key identifiers are presented below.
| Identifier | Value |
| Molecular Formula | C₁₆H₁₆O₄ |
| IUPAC Name | 3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one |
| SMILES | COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O[1] |
| InChIKey | LCKRZXFBCWYAKU-UHFFFAOYSA-N[1] |
| CAS Number | 116384-24-8[2] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 272.30 g/mol | PubChem |
| Appearance | White powder | ChemicalBook[3] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol. | GlpBio[2], BioCrick |
| Calculated LogP | 2.92 | LookChem |
| Calculated Polar Surface Area | 66.76 Ų | LookChem |
Spectroscopic Data
Detailed experimental spectroscopic data for Loureirin C is not extensively published. However, based on its chemical structure, the following characteristic spectral features can be anticipated:
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¹H NMR: Signals corresponding to aromatic protons on the two phenyl rings, a methoxy group singlet, and methylene protons of the propane bridge.
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¹³C NMR: Resonances for aromatic carbons, the carbonyl carbon, the methoxy carbon, and the aliphatic carbons of the propane bridge.
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UV-Vis: Absorption maxima characteristic of the dihydrochalcone chromophore.
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IR: Stretching vibrations for hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) functional groups.
Biological Activities and Mechanisms of Action
Loureirin C has demonstrated a remarkable range of biological activities, making it a subject of intense research for its therapeutic potential.
Neuroprotective Effects
Loureirin C exhibits significant neuroprotective properties in models of both Parkinson's and Alzheimer's disease.
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In Parkinson's Disease: Loureirin C has been shown to inhibit ferroptosis and apoptosis in a 6-hydroxydopamine (6-OHDA)-induced cellular model of Parkinson's disease. This protective effect is mediated through the activation of the Nrf2 signaling pathway.
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In Alzheimer's Disease: Loureirin C acts as a novel selective estrogen receptor α (ERα) modulator.[4] This interaction is believed to be a key mechanism behind its anti-Alzheimer's disease effects, offering a potential therapeutic avenue for this neurodegenerative condition.[4]
Anti-inflammatory Activity
Loureirin C demonstrates potent anti-inflammatory effects. It has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, it can ameliorate ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway.[5]
Antioxidant Activity
The antioxidant properties of Loureirin C are attributed to its ability to scavenge free radicals. Theoretical studies suggest that its mechanism of action involves hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET). The IC50 value for its neuroprotective effect in SH-SY5Y cells, which is linked to its antioxidant activity, has been reported to be 4.942 μM.[6]
Anticancer Activity
Loureirin C and its analogues have shown promising anticancer activity, particularly against colorectal cancer cells. The proposed mechanism involves the induction of G2/M cell cycle arrest and the upregulation of the Fas death receptor, leading to apoptosis.
| Cell Line | Activity | IC₅₀ (µM) | Reference |
| HCT116 (colorectal) | Cytotoxicity | 17.9 (for analogue 4c) | PubMed[7] |
| SH-SY5Y (neuroblastoma) | Neuroprotection | 4.942 | Molecules[6] |
Signaling Pathways
The diverse biological effects of Loureirin C are orchestrated through its modulation of several key signaling pathways.
Nrf2 Signaling Pathway
Loureirin C activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of Loureirin C, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.
Estrogen Receptor α (ERα) Signaling Pathway in Neuroprotection
Loureirin C's neuroprotective effects in Alzheimer's disease are linked to its modulation of the Estrogen Receptor α (ERα). By acting as a selective ERα modulator, Loureirin C can initiate signaling cascades that promote neuronal survival and synaptic plasticity, counteracting the neurodegenerative processes associated with Alzheimer's.
Fas Death Receptor Signaling Pathway in Anticancer Activity
In colorectal cancer cells, an analogue of Loureirin C has been shown to upregulate the Fas death receptor (also known as CD95 or APO-1), a member of the tumor necrosis factor receptor (TNFR) superfamily. This upregulation sensitizes the cancer cells to apoptosis. The binding of the Fas ligand (FasL) to the Fas receptor triggers the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of a cascade of caspases and ultimately, programmed cell death.
Experimental Protocols
Extraction and Isolation of Loureirin C from Dracaena cochinchinensis
The following is a general protocol for the extraction and isolation of Loureirin C, which may require optimization based on the specific plant material and available equipment.
Detailed Steps:
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Preparation of Plant Material: The dried resin of Dracaena cochinchinensis is ground into a fine powder to increase the surface area for extraction.
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Extraction: The powdered resin is subjected to ultrasonic extraction with methanol. This process is typically repeated multiple times to ensure exhaustive extraction.
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Filtration and Concentration: The methanolic extract is filtered to remove solid plant material, and the filtrate is then concentrated under reduced pressure to yield a crude extract.
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Chromatographic Separation: The crude extract is subjected to column chromatography, often using silica gel as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
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Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing Loureirin C.
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Final Purification: The fractions enriched with Loureirin C are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
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Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
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Compound Treatment: Treat the cells with various concentrations of Loureirin C for the desired duration.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
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Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Nrf2 Activation
Western blotting can be used to detect the translocation of Nrf2 from the cytoplasm to the nucleus.
Protocol:
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Cell Treatment and Lysis: Treat cells with Loureirin C. After treatment, lyse the cells and separate the cytoplasmic and nuclear fractions.
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Protein Quantification: Determine the protein concentration of each fraction using a suitable protein assay (e.g., BCA assay).
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SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Nrf2.
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Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
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Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates activation and translocation.
Conclusion
Loureirin C is a multifaceted natural compound with significant therapeutic potential. Its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anticancer effects, are underpinned by its ability to modulate key cellular signaling pathways. This technical guide provides a foundational understanding of Loureirin C for researchers and drug development professionals. Further investigation into its pharmacokinetic and toxicological profiles, as well as in-depth studies of its mechanisms of action, will be crucial for translating its promise into clinical applications. The detailed experimental protocols provided herein should serve as a valuable resource for initiating and advancing research on this intriguing molecule.
References
- 1. ESTROGEN SIGNALING AND NEUROPROTECTION IN CEREBRAL ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. pnas.org [pnas.org]
- 4. Loureirin C, from Chinese Dragon's Blood (Dracaena cochinchinensis S.C. Chen), is a novel selective estrogen receptor α modulator with anti-Alzheimer's disease effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Loureirin C ameliorates ischemia and reperfusion injury in rats by inhibiting the activation of the TLR4/NF-κB pathway and promoting TLR4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Theoretical and Experimental Investigation of the Antioxidation Mechanism of Loureirin C by Radical Scavenging for Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on the Neuroprotective Effect of Estrogen Receptor Alpha Against Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
